2-Methoxyethyl Phosphorodichloridate

Description

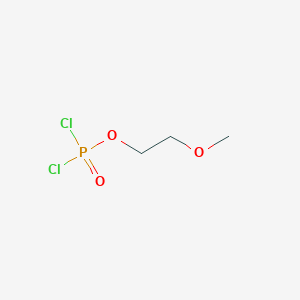

2-Methoxyethyl phosphorodichloridate (C₃H₇Cl₂O₃P) is a phosphorylating agent characterized by a dichlorophosphate ester group linked to a 2-methoxyethyl moiety. Phosphorodichloridates are typically employed in organic synthesis as activated intermediates for phosphorylation reactions, such as synthesizing nucleotide analogs, prodrugs, or organophosphate polymers .

The 2-methoxyethyl group likely enhances solubility in polar aprotic solvents compared to simpler alkyl chains (e.g., methyl or ethyl), which may influence reaction kinetics and product yields in nucleophilic substitution reactions.

Properties

Molecular Formula |

C3H7Cl2O3P |

|---|---|

Molecular Weight |

192.96 g/mol |

IUPAC Name |

1-dichlorophosphoryloxy-2-methoxyethane |

InChI |

InChI=1S/C3H7Cl2O3P/c1-7-2-3-8-9(4,5)6/h2-3H2,1H3 |

InChI Key |

DNGJILBNOTULQV-UHFFFAOYSA-N |

Canonical SMILES |

COCCOP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of 2-Methoxyethanol with Phosphorus Oxychloride

The most common method for preparing this compound is the direct reaction of 2-methoxyethanol with phosphorus oxychloride. The reaction is typically conducted under anhydrous conditions with temperature control to prevent decomposition and side reactions.

-

- Molar ratio of phosphorus oxychloride to 2-methoxyethanol: approximately 2:1.

- Temperature range: 85–130 °C.

- Catalyst: Aluminum chloride (AlCl3) is often used to accelerate the reaction.

- Reaction time: 40–50 minutes under catalytic conditions, longer without catalyst.

Catalytic effect:

Aluminum chloride, activated by refluxing with phosphorus oxychloride, significantly reduces the reaction time and increases yield. For example, in analogous phenyl phosphorodichloridate synthesis, aluminum chloride catalysis reduced reaction time from several hours to under an hour and improved yields markedly.-

- Aluminum chloride is pre-activated by refluxing with phosphorus oxychloride.

- Phosphorus oxychloride and aluminum chloride mixture is heated to ~90–95 °C.

- 2-Methoxyethanol is added dropwise with stirring, maintaining temperature around 105 °C.

- Hydrogen chloride gas is evolved and removed continuously.

- After completion, excess phosphorus oxychloride is distilled off under reduced pressure.

- The crude product is purified by vacuum distillation or fractional distillation.

Yield and purity:

High yields (>90%) are achievable with careful temperature and catalyst control. The product is typically a clear, colorless liquid with characteristic phosphorus NMR signals.

Alternative Methods and Considerations

Non-catalytic methods:

Heating the mixture of 2-methoxyethanol and phosphorus oxychloride without catalyst requires higher temperatures (above 200 °C) and longer times (5–6 hours), leading to lower yields and more side products.Polycondensation and polyaddition routes:

While these methods are more relevant for polymer synthesis involving phosphorodichloridates, they provide insight into the reactivity of such compounds. For instance, polycondensation of phosphorus oxychloride with diols like 2-methoxyethanol can lead to oligomeric phosphoesters but is less controlled for pure phosphorodichloridate preparation.Transesterification approaches:

Transesterification of dialkyl phosphates with 2-methoxyethanol is generally unsuitable for preparing phosphorodichloridates due to side reactions and branching.

Reaction Mechanism and Catalytic Role

The catalytic role of aluminum chloride involves activation of phosphorus oxychloride, facilitating nucleophilic attack by the hydroxyl group of 2-methoxyethanol. This lowers the activation energy and allows the reaction to proceed efficiently at lower temperatures. The mechanism involves:

- Formation of a complex between AlCl3 and POCl3.

- Enhanced electrophilicity of the phosphorus center.

- Faster substitution of hydroxyl by chlorine atoms.

- Rapid evolution and removal of HCl gas to drive the reaction forward.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Condition/Value | Outcome/Notes |

|---|---|---|

| Reactants | 2-Methoxyethanol and Phosphorus Oxychloride | Molar ratio ~1:2 |

| Catalyst | Aluminum chloride (1 mol%) | Significantly reduces reaction time |

| Temperature | 85–130 °C | Optimal range for high yield and purity |

| Reaction time | 40–50 minutes (catalyzed) | Longer without catalyst |

| Product purification | Vacuum distillation | Removes excess POCl3 and side products |

| Yield | >90% | High yield with catalyst |

| By-products | Minimal with catalyst | HCl gas evolved and removed continuously |

Research Outcomes and Analytical Characterization

NMR Spectroscopy:

$$^{31}P$$ NMR typically shows a characteristic chemical shift for phosphorodichloridates around 0 to -10 ppm, confirming the presence of the dichloridate moiety.Mass Spectrometry:

Confirms molecular weight and purity by detecting the molecular ion peak corresponding to this compound.Yield and purity assessments:

High yields and purity are consistently reported when aluminum chloride catalysis is employed, with minimal side reactions or polymerization.

Summary and Expert Recommendations

The preparation of this compound is best achieved by the catalytic reaction of 2-methoxyethanol with phosphorus oxychloride using aluminum chloride as a catalyst. This method offers high yields, shorter reaction times, and improved product purity compared to non-catalytic or alternative methods. Strict control of temperature and removal of hydrogen chloride gas are critical for optimal results.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl Phosphorodichloridate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of phosphoramidates or phosphates.

Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.

Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents, such as dichloromethane or toluene, under mild conditions.

Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound. The reaction is usually conducted at room temperature.

Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as lithium aluminum hydride, are used in these reactions.

Major Products Formed

Phosphoramidates: Formed by the substitution of chlorine atoms with amines.

Phosphates: Formed by the substitution of chlorine atoms with alcohols.

Phosphoric Acid Derivatives: Formed by the hydrolysis of the compound.

Scientific Research Applications

2-Methoxyethyl Phosphorodichloridate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including pesticides, flame retardants, and plasticizers.

Biology: Employed in the modification of biomolecules, such as nucleotides and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. The compound can act as an electrophile, reacting with nucleophiles to form new phosphorus-containing compounds. The methoxyethyl group can also participate in intramolecular interactions, influencing the reactivity and stability of the compound.

Molecular Targets and Pathways

Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack, leading to the formation of various substituted products.

Hydrolysis: The phosphorus-chlorine bonds are susceptible to hydrolysis, resulting in the formation of phosphoric acid derivatives.

Comparison with Similar Compounds

Methyl Phosphorodichloridite (CAS 3279-26-3)

Molecular Formula : CH₃Cl₂OP

Structural Differences : The methyl group replaces the 2-methoxyethyl moiety.

Reactivity : Methyl phosphorodichloridite is a smaller, less sterically hindered molecule. It is widely used as a phosphitylating agent in oligonucleotide synthesis due to its high reactivity with hydroxyl groups. However, its simpler structure may reduce solubility in complex reaction media compared to 2-methoxyethyl derivatives .

Applications : Key in synthesizing phosphoramidites for solid-phase DNA/RNA synthesis.

| Property | Methyl Phosphorodichloridite | 2-Methoxyethyl Phosphorodichloridate (Inferred) |

|---|---|---|

| Molecular Weight | 132.91 g/mol | ~175.42 g/mol |

| Solubility | Moderate in CH₂Cl₂, THF | Higher in polar aprotic solvents (e.g., DMF) |

| Hydrolysis Stability | Sensitive to moisture | Likely more stable due to steric shielding |

2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)

Molecular Formula : C₉H₂₀FO₂P

Structural Differences : Contains a fluoridate group (P-F) and a bulky 2-ethylhexyl chain.

Reactivity : The fluorine atom increases electrophilicity at the phosphorus center, making it more reactive toward nucleophiles. However, the bulky 2-ethylhexyl group reduces reaction rates in sterically demanding environments .

Applications : Used in chemical warfare agent analogs and enzyme inhibition studies.

| Property | 2-Ethylhexyl Methylphosphonofluoridate | This compound |

|---|---|---|

| Electrophilicity | Higher (due to P-F bond) | Moderate (P-Cl bonds) |

| Steric Effects | High (bulky alkyl chain) | Moderate (smaller 2-methoxyethyl) |

| Toxicity | High (neurotoxic) | Likely lower (non-fluorinated) |

Dolichyl Phosphorodichloridate

Structural Differences : Features a long polyprenyl (dolichol) chain instead of 2-methoxyethyl.

Reactivity : The long hydrophobic chain facilitates membrane association in biochemical reactions. Used in glycosylation pathways to synthesize dolichyl diphosphate sugars with yields up to 60% .

Applications : Key in synthesizing glycoproteins and glycolipids.

| Property | Dolichyl Phosphorodichloridate | This compound |

|---|---|---|

| Hydrophobicity | High (long alkyl chain) | Moderate (polar 2-methoxyethyl) |

| Reaction Media | Lipid bilayers, organic solvents | Polar aprotic solvents |

| Biochemical Relevance | High (glycosylation) | Limited (synthetic applications) |

2-Methoxyethyl Trifluoroacetate (From Hydrolysis Studies)

Molecular Formula : C₅H₇F₃O₃

Structural Differences : Contains a trifluoroacetate ester instead of a dichlorophosphate group.

Reactivity : Hydrolysis studies in acetone-water solutions show that the 2-methoxyethyl group reduces hydrolysis rates compared to simpler esters like methyl trifluoroacetate. This suggests steric and electronic stabilization effects .

| Property | 2-Methoxyethyl Trifluoroacetate | This compound |

|---|---|---|

| Hydrolysis Rate (k) | 0.45 × 10⁻⁴ s⁻¹ (in 50% acetone) | Likely slower (due to P-Cl bonds) |

| Stability in Solvents | Stable in acetone | Sensitive to protic solvents |

Q & A

Basic: What are the standard synthetic routes for 2-Methoxyethyl Phosphorodichloridate, and how are the products characterized?

Answer:

this compound is typically synthesized via the reaction of 2-methoxyethanol with phosphorus oxychloride (POCl₃) under anhydrous conditions, often catalyzed by a base such as pyridine to neutralize HCl byproducts. The reaction requires strict temperature control (0–5°C) to prevent side reactions. Characterization involves multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm the esterification of the phosphoryl chloride group and the methoxyethyl moiety. Mass spectrometry (HRMS or ESI-MS) and infrared spectroscopy (IR) are used to validate molecular weight and functional groups (e.g., P=O and P-Cl bonds) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Due to its corrosive nature and reactivity with moisture, handling requires:

- Anhydrous conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Emergency measures : Immediate neutralization of spills with sodium bicarbonate and emergency eyewash/shower access.

Refer to safety data sheets (SDS) for analogous phosphorodichloridates, which emphasize avoiding inhalation and skin contact .

Advanced: How can reaction yields be optimized for phosphorylation reactions using this compound in nucleotide synthesis?

Answer:

Key optimization strategies include:

- Stoichiometric control : A 1.2–1.5 molar excess of this compound ensures complete phosphorylation of nucleosides.

- Solvent selection : Anhydrous acetonitrile or dichloromethane minimizes side reactions.

- Temperature modulation : Slow addition of reagents at −20°C reduces exothermic side reactions.

For example, thymidine derivatives synthesized via phosphoramidite chemistry achieved >85% yield using similar conditions .

Advanced: What analytical methods are most effective for detecting impurities in this compound derivatives?

Answer:

- High-resolution mass spectrometry (HRMS) : Identifies trace impurities (e.g., hydrolyzed byproducts like phosphoric acids).

- ³¹P NMR spectroscopy : Detects unreacted POCl₃ or phosphorylated intermediates.

- HPLC with UV/Vis detection : Quantifies purity in complex mixtures, especially for nucleotide prodrugs.

Cross-validation with IR and elemental analysis ensures structural fidelity .

Advanced: How does the 2-methoxyethyl group influence the stability and reactivity of phosphorodichloridate derivatives in aqueous environments?

Answer:

The 2-methoxyethyl group enhances hydrolytic stability compared to unsubstituted alkyl phosphorodichloridates. The methoxy moiety reduces water penetration into the phosphorus center via steric hindrance and electron donation. However, prolonged exposure to moisture still leads to gradual hydrolysis, necessitating kinetic studies (e.g., pH-dependent half-life measurements using ³¹P NMR) to predict degradation pathways .

Basic: What are the primary applications of this compound in biomedical research?

Answer:

It serves as a phosphorylation agent for:

- Nucleotide prodrugs : Masking phosphate groups to enhance cellular uptake (e.g., antiviral nucleoside analogs).

- Bioconjugation : Modifying peptides or oligonucleotides for targeted drug delivery.

- Small-molecule probes : Introducing phosphate mimics for kinase inhibition studies.

Applications leverage its dual reactivity (Cl groups) and stability .

Advanced: How can researchers mitigate competing side reactions during large-scale synthesis of this compound?

Answer:

- Inert atmosphere : Use nitrogen or argon to prevent oxidation.

- Stepwise quenching : Gradual addition of 2-methoxyethanol to POCl₃ to control exothermicity.

- Purification via fractional distillation : Isolate the product from byproducts like dialkyl phosphates.

Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- ³¹P NMR : A singlet near 0–5 ppm confirms the presence of the P(O)Cl₂ group.

- ¹H NMR : Peaks at δ 3.2–3.5 ppm (OCH₃) and δ 4.1–4.3 ppm (CH₂O) verify the methoxyethyl chain.

- IR spectroscopy : Bands at 1250–1300 cm⁻¹ (P=O) and 500–600 cm⁻¹ (P-Cl) validate functional groups .

Advanced: What computational methods support the design of this compound derivatives with tailored reactivity?

Answer:

- DFT calculations : Predict hydrolysis kinetics by modeling transition states (e.g., Gibbs free energy barriers for Cl⁻ displacement).

- Molecular docking : Screens derivatives for interactions with target enzymes (e.g., polymerases or kinases).

- QSAR models : Correlates substituent effects (e.g., alkyl chain length) with phosphorylation efficiency .

Advanced: How do steric and electronic effects of the 2-methoxyethyl group impact its utility in organocatalysis?

Answer:

The methoxy group’s electron-donating effect stabilizes electrophilic phosphorus intermediates, enhancing catalytic activity in acyl transfer reactions. Steric bulk from the ethyl chain reduces unwanted nucleophilic attacks, improving selectivity. Comparative studies with methyl or ethyl analogs demonstrate superior performance in asymmetric phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.